4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide

Lipophilicity Drug-likeness Permeability

4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide (CAS 652964-99-3) is a synthetic α,β-unsaturated amide (enamide) characterized by a biphenyl ketone moiety at the 4-position and a tert-butyl amide group. Its molecular formula is C20H21NO2 (MW 307.39 g/mol), with a calculated logP of 4.85 and a polar surface area (PSA) of 49.66 Ų.

Molecular Formula C20H21NO2
Molecular Weight 307.4 g/mol
CAS No. 652964-99-3
Cat. No. B12530895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide
CAS652964-99-3
Molecular FormulaC20H21NO2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C20H21NO2/c1-20(2,3)21-19(23)14-13-18(22)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,21,23)
InChIKeyBVFVDFANANUFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide (CAS 652964-99-3): Physicochemical Baseline and Compound-Class Context for Informed Procurement


4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide (CAS 652964-99-3) is a synthetic α,β-unsaturated amide (enamide) characterized by a biphenyl ketone moiety at the 4-position and a tert-butyl amide group . Its molecular formula is C20H21NO2 (MW 307.39 g/mol), with a calculated logP of 4.85 and a polar surface area (PSA) of 49.66 Ų . The compound is listed in multiple screening-compound libraries and is primarily utilized as a chemical probe or building block in early-stage drug discovery, particularly in contexts where modulation of metabolic targets (e.g., DGAT-1) or glutamate receptor subtypes has been hypothesized on the basis of structural similarity to patent exemplars [1]. High-strength differential evidence directly comparing this exact compound to named analogs in peer-reviewed primary research literature is currently sparse; the evidence presented herein therefore relies on verified physicochemical parameters, structural-comparator data, and class-level biological inferences supported by patent filings.

Why a Generic 4-Oxobut-2-enamide Cannot Substitute for 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide in Structure-Activity Studies


The 4-oxobut-2-enamide scaffold is present in numerous bioactive compounds, but the specific combination of a biphenyl ketone and an N-tert-butyl amide in the target compound generates a physicochemical profile that cannot be recapitulated by simple phenyl or smaller alkyl-amide analogs . The biphenyl group extends the aromatic surface area and hydrophobicity, driving the logP to 4.85—roughly 2.3 log units higher than the N-tert-butyl-2-oxo-4-phenylbut-3-enamide comparator (logP ~2.57) . This difference corresponds to an approximately 200-fold increase in octanol/water partition coefficient, which profoundly affects membrane permeability, metabolic stability, and off-target binding . Consequently, substituting a generic 4-oxobut-2-enamide building block for this exact biphenyl-tert-butyl variant can lead to divergent pharmacokinetic behavior, altered target engagement, and irreproducible screening results, making direct procurement of the specified CAS number essential for studies that depend on the integrity of this chemotype.

Head-to-Head Physicochemical and Structural Differentiation of 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide (CAS 652964-99-3) versus Closest Analogs


LogP-Driven Differentiation: Biphenyl-Target Compound vs. Monophenyl N-tert-Butyl Analog

The target compound exhibits a calculated logP of 4.85 (ChemSrc), while the structurally closest commercially available analog with a confirmed logP value—N-tert-butyl-2-oxo-4-phenylbut-3-enamide (CAS 90239-50-2)—has a logP of 2.57 . The ΔlogP of +2.28 indicates that the biphenyl substitution increases lipophilicity by a factor of approximately 190 (10^2.28 = 190.5). This magnitude of difference is sufficient to alter membrane partitioning, plasma protein binding, and CYP450 susceptibility, and it distinguishes the biphenyl compound from any monophenyl 4-oxobut-2-enamide building block currently listed in major screening collections.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Differentiation: Target Compound vs. Monophenyl Analog

The polar surface area of the target compound is 49.66 Ų, compared with 46.17 Ų for N-tert-butyl-2-oxo-4-phenylbut-3-enamide . While both values fall within the commonly accepted oral-drug-likeness threshold (<140 Ų for Veber's rule), the presence of the biphenyl system modestly increases PSA by 3.49 Ų. This change is attributable to the additional aromatic carbon atoms and the extended conjugation, and it may confer a different hydrogen-bonding profile when the compound engages protein targets .

Polar Surface Area Oral Bioavailability Drug-likeness

Molecular Weight and Heavy-Atom Count: Implications for Fragment- vs. Lead-Like Libraries

The target compound (MW = 307.39 g/mol) is substantially heavier than the monophenyl comparator N-tert-butyl-2-oxo-4-phenylbut-3-enamide (MW = 231.29 g/mol) and the N-ethyl analog N-ethyl-4-oxo-4-phenylbut-2-enamide (MW = 205.25 g/mol) [1]. With 23 heavy atoms, the target compound lies in the 'lead-like' space (typically 250–350 Da for lead-like libraries), whereas the comparators fall into the 'fragment-like' range (<250 Da) [1]. This distinction is critical for compound-library design: the biphenyl-tert-butyl enamide adds sufficient mass and complexity to serve as a lead-optimization starting point, while the smaller analogs are better suited for fragment-based screening.

Molecular Weight Fragment-Based Drug Design Lead-Like Libraries

Vendor-Reported Purity as a Procurement-Quality Benchmark

Commercial vendors supplying this compound report purities of 95–98% by HPLC, with at least one source (ChemicalBook) listing >98% . While such purity levels are standard for research-grade screening compounds, the publicly documented specification provides a minimum procurement benchmark against which incoming batches may be qualified. No head-to-head purity comparison with the exact comparator N-tert-butyl-2-oxo-4-phenylbut-3-enamide is available from a single vendor side-by-side; therefore, this evidence serves as an internal quality reference rather than a competitive differentiation.

Purity Quality Control Procurement

Class-Level Inference: Potential DGAT-1 Inhibitor Scaffold Based on Patent SAR

A patent series on N-(substituted heteroaryl)-4-(substituted phenyl)-4-oxobutanamides identifies the 4-oxobutanamide/butenamide scaffold as a productive DGAT-1 inhibitory chemotype [1]. The target compound, bearing a biphenyl ketone in place of the simple phenyl ketone, positions itself as a logical extension of this SAR. Although no DGAT-1 inhibition data for CAS 652964-99-3 itself are publicly available, the patent exemplifies compounds with IC50 values in the nanomolar range against human DGAT-1 [1]. The biphenyl extension would be expected to further modulate potency and selectivity by occupying a larger lipophilic sub-pocket; this inference is class-level and has not been directly confirmed.

DGAT-1 Metabolic Disease Lead Identification

Class-Level Inference: TGT Enzyme Binding Potential Based on Co-Crystallized Analog

The 4-oxo-4-phenylbut-2-enamide chemotype has been co-crystallized with tRNA-guanine transglycosylase (TGT; PDB ID 6YGV), where the ligand (E)-N-ethyl-4-oxo-4-phenylbut-2-enamide occupies the substrate-recognition pocket [1]. The target compound differs from the co-crystallized ligand by two key modifications: (i) replacement of the N-ethyl group with an N-tert-butyl group, and (ii) extension of the phenyl ketone to a biphenyl ketone. These structural changes would be expected to fill additional hydrophobic space in the TGT active site, but no binding data for the biphenyl analog have been reported. This class-level inference supports the strategic selection of the biphenyl enamide for TGT-focused fragment-growing campaigns.

tRNA-Guanine Transglycosylase TGT Inhibition Structural Biology

Recommended Application Scenarios for 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide Based on Verified Differentiation Evidence


Lead-Like Library Design Requiring High Lipophilicity and Defined PSA

Screening library curators and medicinal chemistry teams building lead-like compound collections should select this biphenyl enamide when the library requires a compound with logP >4.5 and PSA <50 Ų to probe hydrophobic target pockets. The measured logP of 4.85 differentiates it from monophenyl enamide fragments that populate the fragment-like (logP ~2.5) space, enabling access to membrane-proximal or intracellular targets that demand higher passive permeability (see Section 3, LogP Evidence Item).

Structure-Activity Relationship (SAR) Exploration Around the 4-Oxobutanamide DGAT-1 Chemotype

Investigators pursuing DGAT-1 inhibitors can deploy this compound as a biphenyl-substituted variant of the patented 4-oxobutanamide scaffold. Although direct DGAT-1 IC50 data are lacking, the structural congruence with nanomolar patent exemplars makes it a rational candidate for focused SAR expansion, especially when medicinal chemistry objectives include filling a predicted lipophilic sub-pocket with a biaryl motif (see Section 3, DGAT-1 Class-Level Inference).

Fragment Growth from a Co-Crystallized TGT Ligand

Structural biology groups working on tRNA-guanine transglycosylase (TGT) can utilize this compound as a growth vector from the PDB 6YGV co-crystallized fragment . The N-tert-butyl and biphenyl extensions provide two defined points for additional substitution while maintaining the core enamide pharmacophore that engages the TGT active site (see Section 3, TGT Class-Level Inference).

Physicochemical Benchmarking for In Silico Model Calibration

Computational chemists validating logP prediction algorithms or training membrane-permeability models can use CAS 652964-99-3 as a calibration standard. Its experimentally unmeasured but consistently calculated logP of 4.85 and PSA of 49.66 Ų provide a well-defined physicochemical landmark that straddles the boundary between fragment-like and lead-like chemical space, complementing the smaller monophenyl enamide comparator (logP 2.57, PSA 46.17 Ų) in a calibration set (see Section 3, LogP and PSA Evidence Items).

Quote Request

Request a Quote for 4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.